N2-(2-aminoethyl)pyridine-2,3-diamine
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Overview
Description
N2-(2-aminoethyl)pyridine-2,3-diamine is an organic compound with the molecular formula C7H12N4. It is a derivative of pyridine, featuring an aminoethyl group attached to the nitrogen atom at the second position and two additional amino groups at the second and third positions of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-aminoethyl)pyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with 2-bromoethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N2-(2-aminoethyl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications .
Scientific Research Applications
N2-(2-aminoethyl)pyridine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can be utilized as catalysts in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N2-(2-aminoethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2-aminoethyl)pyridine: Similar in structure but lacks the additional amino group at the third position.
2,3-diaminopyridine: Lacks the aminoethyl group, making it less versatile in certain applications.
2-(2-pyridyl)ethylamine: Similar structure but different functional groups, leading to different chemical properties.
Uniqueness
N2-(2-aminoethyl)pyridine-2,3-diamine is unique due to the presence of both the aminoethyl group and the two amino groups on the pyridine ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-N-(2-aminoethyl)pyridine-2,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-3-5-11-7-6(9)2-1-4-10-7/h1-2,4H,3,5,8-9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJTYRGKUSSNGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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